Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 65913-90-8
VCID: VC0154973
InChI: InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1
SMILES: CN1C2CCC1C(C(C2)O)C(=O)OC
Molecular Formula: C₁₀H₁₇NO₃
Molecular Weight: 199.25 g/mol

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS No.: 65913-90-8

Reference Standards

VCID: VC0154973

Molecular Formula: C₁₀H₁₇NO₃

Molecular Weight: 199.25 g/mol

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate - 65913-90-8

CAS No. 65913-90-8
Product Name Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
IUPAC Name methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Standard InChI InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1
Standard InChIKey QIQNNBXHAYSQRY-JSXQXQAOSA-N
Isomeric SMILES CN1[C@@H]2CC[C@@H]1C([C@H](C2)O)C(=O)OC
SMILES CN1C2CCC1C(C(C2)O)C(=O)OC
Canonical SMILES CN1C2CCC1C(C(C2)O)C(=O)OC
Synonyms (+)-ψ-Ecgonine Methyl Ester; NSC 72855; Pseudoecgonine Methyl Ester; _x000B_[1R-(2-endo,3-exo)]-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid; (1R,2S,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester
PubChem Compound 251885
Last Modified Nov 11 2021
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